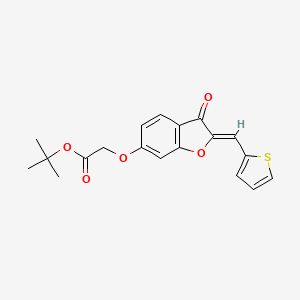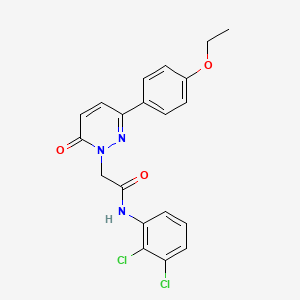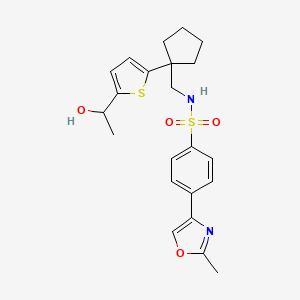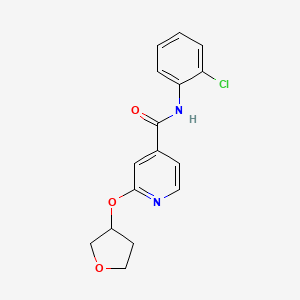
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one, commonly known as this compound, is a synthetic compound with a wide range of applications in scientific research. Developed in the early 1990s, this compound is an important tool for scientists to study the structure and behavior of proteins and other biological compounds. This compound has been used in a variety of laboratory studies and has been found to have unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one and its derivatives have been extensively studied for their synthesis and biological activity. For instance, novel 4-substituted-6,7-dimethoxyquinazolines were synthesized and evaluated for their anticancer and antimicrobial activities against various bacterial strains and fungal infections (Kassab et al., 2016). Similarly, another study focused on the synthesis of new heterocyclic compounds from 6-iodoquinazolin-4(3H)-one derivatives, revealing their potential antifungal activities (El-Hashash et al., 2015).
Tautomerism Studies
The tautomerism of guanidines, including 2-hydrazono-3-phenylquinazolin-4(3H)-ones, has been examined through NMR studies. This research sheds light on the chemical behavior and properties of such compounds in various solvents, providing insights into their structural dynamics (Ghiviriga et al., 2009).
Neuroprotective Potential
Recent research has also delved into the neuroprotective properties of quinazolin-4(3H)-one derivatives. A study synthesized new derivatives and evaluated their cerebroprotective activity, showing promising results for the treatment of cerebral ischemia and potential in neurodegenerative disease research (Chiriapkin et al., 2022).
Antihistaminic Agents
In the quest for new pharmacological agents, 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, synthesized from 2-hydrazino-3-phenylquinazolin-4(3H)-one, have been investigated for their H1-antihistaminic activity. These compounds demonstrated significant protection against histamine-induced bronchospasm, marking them as potential candidates for antihistaminic therapies (Alagarsamy et al., 2005).
Eigenschaften
IUPAC Name |
3-ethyl-2-hydrazinyl-6,7-dimethoxyquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-4-16-11(17)7-5-9(18-2)10(19-3)6-8(7)14-12(16)15-13/h5-6H,4,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGMVARCASDBOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N=C1NN)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride](/img/structure/B2377517.png)
![4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile](/img/structure/B2377520.png)
![2-(4-methylphenyl)-N-{[(2S)-oxolan-2-yl]methyl}acetamide](/img/structure/B2377522.png)




![N'-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2377528.png)
![6-(4-Ethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2377529.png)


![6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2377534.png)

![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2377539.png)